molecular formula C10H10N2O5 B1611867 N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide CAS No. 6607-96-1

N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide

Cat. No.: B1611867
CAS No.: 6607-96-1
M. Wt: 238.2 g/mol
InChI Key: LWTSKMDGAXLZJJ-UHFFFAOYSA-N
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Description

N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide: is an organic compound with the molecular formula C10H10N2O5 It is characterized by the presence of an acetyl group, a hydroxyl group, and a nitro group attached to a phenyl ring, along with an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide typically involves the nitration of a precursor compound followed by acetylation and subsequent amide formation. One common method includes:

    Nitration: The precursor phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Acetylation: The nitrated phenol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetylated product.

    Amide Formation: Finally, the acetylated product undergoes amide formation with acetic anhydride and ammonia or an amine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and acetyl groups can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

  • N-(4-Hydroxy-2-nitrophenyl)acetamide
  • N-(4-Methoxy-2-nitrophenyl)acetamide
  • N-(2-Hydroxy-4-nitrophenyl)acetamide

Comparison: N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide is unique due to the presence of both an acetyl group and a hydroxyl group on the phenyl ring, which can influence its reactivity and interactions with biological targets. In comparison, similar compounds may lack one or more of these functional groups, leading to differences in their chemical and biological properties.

Properties

IUPAC Name

N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-5(13)7-3-9(12(16)17)8(4-10(7)15)11-6(2)14/h3-4,15H,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTSKMDGAXLZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597680
Record name N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6607-96-1
Record name N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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